N-(2-Ethylbutyl)cyclopropanamine serves as a key intermediate in the synthesis of Ticagrelor [, ], an antiplatelet drug known for its high selectivity and effectiveness in preventing blood clots. Unlike other antiplatelet medications, Ticagrelor doesn't require metabolic activation to exert its anti-clotting effects [].
The synthesis of N-(2-Ethylbutyl)cyclopropanamine involves several steps, with a crucial step being the Corey-Chaykovsky asymmetric cyclopropanation reaction [, ]. This reaction utilizes:
Alternative approaches include asymmetric reduction using a CBS catalyst []. The specific CBS catalyst employed is depicted in formula VII of the referenced patent []. This reduction can use borane-tetrahydrofuran or borane-N,N-diethylaniline as reducing agents [].
While detailed molecular structure analyses of N-(2-Ethylbutyl)cyclopropanamine are not explicitly provided in the reviewed literature, its structure can be inferred from its name and role as a Ticagrelor precursor. It comprises a cyclopropane ring with an amine group substituted at one position and a 2-ethylbutyl chain at another. The specific stereochemistry (R/S configuration) at the cyclopropane ring is crucial for Ticagrelor's activity and is controlled during the asymmetric synthesis [, ].
The primary application of N-(2-Ethylbutyl)cyclopropanamine lies in its role as a crucial building block in the multi-step synthesis of Ticagrelor [, ]. Ticagrelor is a clinically important antiplatelet drug used to prevent blood clots in patients with acute coronary syndromes and a history of myocardial infarction []. Its unique mechanism of action and favorable pharmacological profile make it a valuable therapeutic option in cardiovascular disease management.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9